molecular formula C14H12O3 B1194103 2-Methoxyphenyl benzoate CAS No. 531-37-3

2-Methoxyphenyl benzoate

Cat. No.: B1194103
CAS No.: 531-37-3
M. Wt: 228.24 g/mol
InChI Key: IZYQCDNLUPLXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiacol benzoate is a carbonyl compound.

Biochemical Analysis

Biochemical Properties

2-Methoxyphenyl benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases. These enzymes catalyze the breakdown of this compound into its constituent phenol and benzoic acid. Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage regulation when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the action of esterases, which hydrolyze the ester bond to produce 2-methoxyphenol and benzoic acid. These metabolites can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate for excretion. The compound’s metabolism can influence metabolic flux and the levels of related metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors determine the sites of action of this compound and its impact on cellular processes .

Properties

IUPAC Name

(2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYQCDNLUPLXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201180
Record name Guaiacol benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-37-3
Record name Phenol, 2-methoxy-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guaiacol benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYPHENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODW913ZA6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred, ice-cold, aqueous solution of sodium hydroxide (250 mL; 15% w/v) is treated, dropwise, with guaiacol (22 mL), followed by benzoyl chloride (25.5 mL), and the mixture is stirred for a further period of 40 minutes. The resulting crystalline white solid is filtered off, washed with water, and dried, to give 2-methoxyphenyl benzoate (29.2 g), m.p. 59°-60° C. [Elemental analysis: C,73.3; H,5.2%; calculated: C,73.7; H,5.3%].
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Methoxyphenyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Methoxyphenyl benzoate
Reactant of Route 4
Reactant of Route 4
2-Methoxyphenyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Methoxyphenyl benzoate
Reactant of Route 6
Reactant of Route 6
2-Methoxyphenyl benzoate
Customer
Q & A

Q1: What is known about the antimicrobial activity of 2-Methoxyphenyl benzoate and its derivatives?

A1: Eugenol, a naturally occurring compound, and its derivatives, including 4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate, have shown promising activity against Mycobacterium tuberculosis (Mtb) including multi-drug resistant strains. [] Interestingly, these compounds showed a higher selectivity towards the bacteria compared to human cells. [] Further research is needed to explore their potential as anti-tuberculosis agents.

Q2: How does the structure of this compound derivatives impact their activity against specific targets?

A2: Research indicates that the position of substituents on the benzene ring of this compound derivatives can significantly influence their binding affinity to targets like COX-1. [] For instance, the 4-formyl-2-methoxyphenyl benzoate analog displayed a higher binding affinity to the COX-1 enzyme compared to other derivatives, suggesting a potential role as an antithrombotic agent. []

Q3: Are there any established analytical methods for the identification and quantification of this compound and its derivatives?

A3: Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully employed for the identification and quantification of this compound derivatives. [, ] This method offers high sensitivity, accuracy, and precision in separating and analyzing various derivatives, making it suitable for research and quality control purposes.

Q4: What is the impact of electron-donating groups on the cleavage of the carbon-oxygen bond in this compound?

A4: Studies using potassium metal/18-crown-6/THF as an electron-transfer reagent have revealed that electron-donating groups enhance the rate of carbon-oxygen bond cleavage in aromatic esters like this compound. [] This effect was observed when comparing the relative rates of cleavage for different benzoate esters with varying substituents. []

Q5: Has this compound been utilized in the synthesis of other complex molecules?

A5: Yes, this compound serves as a key starting material in the synthesis of benzo[c]chromen-6-ones. [] The synthetic pathway involves a Suzuki coupling reaction followed by a lactonization step. [] Notably, the use of ionic liquids in this process significantly accelerates the reaction rate and improves overall efficiency. []

Q6: Are there any known safety concerns regarding the use of this compound?

A6: While some studies suggest potential therapeutic applications of this compound derivatives, detailed toxicological data and safety profiles remain limited. [] Further research, including in vivo studies, is crucial to comprehensively evaluate potential adverse effects and long-term consequences of exposure to these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.